N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 942003-87-4
Cat. No.: VC7460694
Molecular Formula: C20H21FN4O2S
Molecular Weight: 400.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942003-87-4 |
|---|---|
| Molecular Formula | C20H21FN4O2S |
| Molecular Weight | 400.47 |
| IUPAC Name | N-cyclohexyl-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C20H21FN4O2S/c1-12-22-18-19(28-12)17(13-7-9-14(21)10-8-13)24-25(20(18)27)11-16(26)23-15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,23,26) |
| Standard InChI Key | PNGTZWJBSXEUIW-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC=C(C=C4)F |
Introduction
N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic organic compound of interest in pharmaceutical and chemical research. Its structure incorporates a thiazolo[4,5-d]pyridazine core, a fluorophenyl group, and a cyclohexyl-acetamide moiety. This unique arrangement suggests potential biological activity, particularly in medicinal chemistry applications such as anticancer or anti-inflammatory drug design.
Synthesis
The synthesis of N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step reactions:
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Formation of the Thiazolo[4,5-d]pyridazine Core:
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Cyclization reactions involving a pyridazine derivative and sulfur-containing reagents.
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Introduction of the Fluorophenyl Group:
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Electrophilic substitution or coupling reactions to attach the fluorophenyl moiety.
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Attachment of the Cyclohexyl-Acetamide Group:
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Amidation using cyclohexylamine and acetic acid derivatives.
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This method ensures high yields with minimal by-products when optimized under controlled conditions.
Analytical Characterization
The compound can be characterized using standard spectroscopic and chromatographic techniques:
Table 2: Spectroscopic Data
Potential Applications
1. Medicinal Chemistry:
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The compound's scaffold is suitable for further optimization as an anticancer or anti-inflammatory agent due to its drug-like properties.
2. Molecular Docking Studies:
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Computational docking against biological targets such as kinases or inflammatory mediators could provide insights into binding affinities and modes of action.
3. Synthetic Derivatives:
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Modifications at the fluorophenyl or cyclohexyl-acetamide groups could yield analogs with improved potency or selectivity for specific targets.
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